molecular formula C8H8F2OS B12442804 1,1-Difluoroethylsulfinylbenzene

1,1-Difluoroethylsulfinylbenzene

Cat. No.: B12442804
M. Wt: 190.21 g/mol
InChI Key: KBBAQUHHUWKIRR-UHFFFAOYSA-N
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Description

1,1-Difluoroethylsulfinylbenzene is an organofluorine compound characterized by the presence of a difluoroethyl group attached to a sulfinylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-difluoroethylsulfinylbenzene typically involves the introduction of the difluoroethyl group to a sulfinylbenzene precursor. One common method is the reaction of benzene with 1,1-difluoroethane in the presence of a suitable catalyst under controlled conditions. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoroethylsulfinylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Difluoroethylsulfinylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1,1-difluoroethylsulfinylbenzene involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in the study of biochemical processes. The sulfinyl group can participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

    1,1-Difluoroethane: A simpler compound with similar fluorine content but different reactivity and applications.

    1,2-Difluoroethylene: Another fluorinated compound with distinct chemical properties and uses.

Uniqueness: 1,1-Difluoroethylsulfinylbenzene stands out due to the combination of the difluoroethyl and sulfinyl groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C8H8F2OS

Molecular Weight

190.21 g/mol

IUPAC Name

1,1-difluoroethylsulfinylbenzene

InChI

InChI=1S/C8H8F2OS/c1-8(9,10)12(11)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

KBBAQUHHUWKIRR-UHFFFAOYSA-N

Canonical SMILES

CC(F)(F)S(=O)C1=CC=CC=C1

Origin of Product

United States

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